4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288076
InChI: InChI=1S/C22H21N3O4/c1-24(2)11-12-25-19(14-7-9-23-10-8-14)18(21(27)22(25)28)20(26)17-13-15-5-3-4-6-16(15)29-17/h3-10,13,19,27H,11-12H2,1-2H3
SMILES:
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC16288076

Molecular Formula: C22H21N3O4

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
IUPAC Name 3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one
Standard InChI InChI=1S/C22H21N3O4/c1-24(2)11-12-25-19(14-7-9-23-10-8-14)18(21(27)22(25)28)20(26)17-13-15-5-3-4-6-16(15)29-17/h3-10,13,19,27H,11-12H2,1-2H3
Standard InChI Key LJEKJWMUBDPIMI-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=NC=C4

Introduction

Key Identifiers

PropertyValue
IUPAC Name4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
Molecular FormulaC20H19N3O4
CAS NumberNot explicitly provided in sources
Functional GroupsKetone, hydroxyl, amine, aromatic rings

Synthesis

The synthesis of this compound likely involves multi-step organic reactions. While specific protocols for this exact molecule are not directly available in the sources, similar compounds are synthesized through:

  • Formation of the benzofuran moiety: Typically derived from salicylaldehyde derivatives via cyclization.

  • Construction of the pyrrol-2-one ring: Achieved through condensation reactions involving amides or esters.

  • Incorporation of substituents: Functional groups such as the dimethylaminoethyl and pyridinyl groups are introduced through alkylation or coupling reactions.

For instance, benzofuran-containing compounds are often synthesized under reflux conditions using catalysts such as hydrochloric acid or potassium carbonate in solvents like ethanol or dimethylformamide (DMF) .

Analytical Characterization

The compound would typically be characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm the presence of functional groups and validate the molecular structure.

    • Proton NMR (1H^1H) would show signals corresponding to aromatic protons, hydroxyl groups, and dimethylamino protons.

    • Carbon NMR (13C^{13}C) would reveal peaks for carbonyl carbons and aromatic carbons.

  • Infrared Spectroscopy (IR): To identify characteristic absorption bands for hydroxyl (OHO-H), carbonyl (C=OC=O), and amine (NHN-H) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Medicinal Chemistry

Compounds containing benzofuran and pyrrolone scaffolds have been studied for their pharmacological properties:

  • Anticancer Activity: Benzofuran derivatives have shown cytotoxic effects against various cancer cell lines .

  • Anti-inflammatory Properties: Related compounds have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammation .

  • Neurological Effects: The presence of nitrogen-containing groups (e.g., dimethylamino) suggests potential activity on neurotransmitter systems.

Material Science

The conjugated aromatic systems in this compound may also find applications in organic electronics or as precursors for advanced materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator